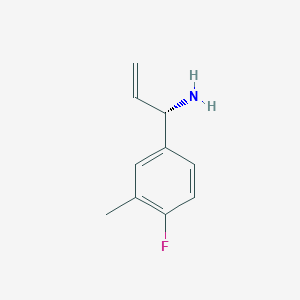![molecular formula C5H2BrNS2 B13051005 2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)
2-Bromothieno[2,3-d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromothieno[2,3-d]thiazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as organic electronics, optoelectronics, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothieno[2,3-d]thiazole typically involves the nucleophilic substitution of a bromo substituent by sodium thiocyanate, followed by the reduction of the resulting nitrothiocyanatothiophene. This process can be carried out under various conditions, including the use of iron and acetic acid for reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar nucleophilic substitution and reduction reactions, optimized for higher yields and purity.
化学反応の分析
Types of Reactions
2-Bromothieno[2,3-d]thiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by various nucleophiles such as sulfur, nitrogen, and oxygen nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium thiocyanate, benzylthiol, and other nucleophiles in solvents like dimethyl sulfoxide at elevated temperatures (e.g., 60°C) are commonly used.
Reduction: Iron and acetic acid are typical reagents for reducing nitro groups to amino groups.
Major Products Formed
Nucleophilic Substitution: Products include various 2-substituted thienothiazoles depending on the nucleophile used.
Reduction: The primary product is the amino derivative of thienothiazole.
科学的研究の応用
2-Bromothieno[2,3-d]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronics and optoelectronic devices.
作用機序
The mechanism of action of 2-Bromothieno[2,3-d]thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways and enzymes or stimulate/block receptors in biological systems .
類似化合物との比較
Similar Compounds
Thiazole: A five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Thienothiazole: A fused heterocyclic compound with similar structural features.
Benzothiazole: Contains a benzene ring fused to a thiazole ring and is known for its biological activities.
Uniqueness
2-Bromothieno[2,3-d]thiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique combination allows it to exhibit distinct chemical reactivity and biological activities compared to other similar compounds.
特性
分子式 |
C5H2BrNS2 |
|---|---|
分子量 |
220.1 g/mol |
IUPAC名 |
2-bromothieno[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C5H2BrNS2/c6-5-7-4-3(9-5)1-2-8-4/h1-2H |
InChIキー |
XQSGAPBWHMXXLS-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2=C1SC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050924.png)
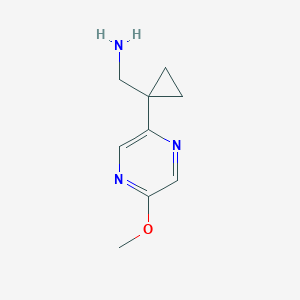
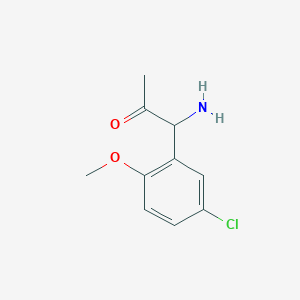
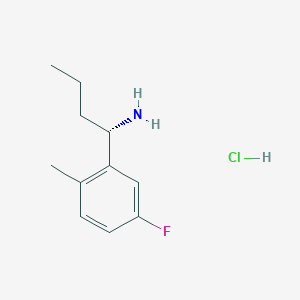
![4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13050940.png)
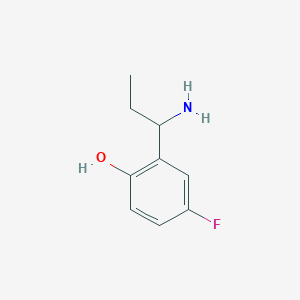

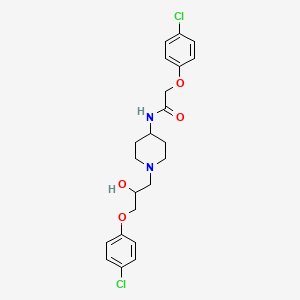

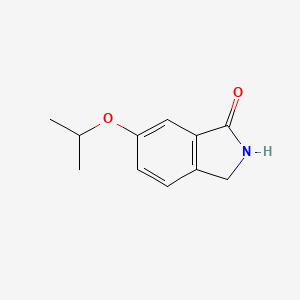
![1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13050986.png)

